molecular formula C12H13BrN4 B8606016 6-bromo-1-piperazin-1-ylphthalazine

6-bromo-1-piperazin-1-ylphthalazine

Cat. No.: B8606016
M. Wt: 293.16 g/mol
InChI Key: MPHDJQCFLKJRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-piperazin-1-ylphthalazine is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazines are bicyclic heterocycles that contain a pyridazine ring fused with a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position and a piperazine moiety at the 1st position of the phthalazine ring. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-piperazin-1-ylphthalazine typically involves the reaction of 6-bromophthalazine with piperazine. One common method is as follows:

    Starting Material: 6-Bromophthalazine.

    Reagent: Piperazine.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-piperazin-1-ylphthalazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-1-piperazin-1-ylphthalazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and receptors, leading to its antiproliferative and antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-piperazin-1-ylphthalazine is unique due to the presence of both a bromine atom and a piperazine moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H13BrN4

Molecular Weight

293.16 g/mol

IUPAC Name

6-bromo-1-piperazin-1-ylphthalazine

InChI

InChI=1S/C12H13BrN4/c13-10-1-2-11-9(7-10)8-15-16-12(11)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2

InChI Key

MPHDJQCFLKJRNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=CN=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.146 g, 0.6 mmol), piperazine (0.1 g, 1.2 mmol) and potassium carbonate (0.08 g, 0.6 mmol) in 5 mL acetonitrile was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 180° C. for 20 min. After about 20 min., all starting material was converted to product (M+1=293, 295). The mixture was concentrated under vacuum, and purified via flash chromatography (silica gel) eluting with a gradient of 2% 2M ammonia in MeOH/DCM to 6% 2M ammonia in MeOH/DCM to give (0.113 g) 6-bromo-1-(piperazin-1-yl)phthalazine as a yellow solid. Found MS (ES+): 293, 295(M+H)+.
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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